physical and chemical properties of 3-Oxo-2-(pyridin-2-yl)butanenitrile
physical and chemical properties of 3-Oxo-2-(pyridin-2-yl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 3-Oxo-2-(pyridin-2-yl)butanenitrile, a heterocyclic β-ketonitrile of interest in medicinal chemistry and synthetic applications. While this compound is noted in chemical supplier databases, extensive characterization data is not widely published. This document consolidates available information and provides expert insights into its expected properties and reactivity, guiding researchers in its synthesis, handling, and potential applications.
Molecular Structure and Physicochemical Properties
3-Oxo-2-(pyridin-2-yl)butanenitrile (CAS No. 57115-24-9) possesses a unique molecular architecture, incorporating a pyridine ring, a ketone, and a nitrile group. This trifunctional arrangement suggests a rich and varied chemical reactivity, making it a valuable scaffold for further chemical elaboration. The pyridyl nitrogen introduces a basic center, influencing solubility and potential for salt formation, while the α-cyano ketone moiety is known for its versatile reactivity and participation in various cyclization and condensation reactions.
The structure of this molecule is characterized by the presence of a chiral center at the carbon atom bearing the pyridyl and cyano groups. Therefore, it exists as a racemic mixture unless a stereoselective synthesis is employed.
Visualizing the Core Structure
Caption: 2D structure of 3-Oxo-2-(pyridin-2-yl)butanenitrile.
Tabulated Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 3-Oxo-2-(pyridin-2-yl)butanenitrile. It is important to note that much of the data is computed, and experimental verification is recommended.
| Property | Value | Source |
| IUPAC Name | 3-oxo-2-(pyridin-2-yl)butanenitrile | Fluorochem[1] |
| CAS Number | 57115-24-9 | Fluorochem[1], Biosynth[2], BLDpharm[3] |
| Molecular Formula | C₉H₈N₂O | Fluorochem[1], ChemicalBook[4] |
| Molecular Weight | 160.17 g/mol | BLDpharm[3] |
| Appearance | Off-white to light brown solid | ChemicalBook[4] |
| Storage | Inert atmosphere, room temperature | BLDpharm[3], ChemicalBook[4] |
| Purity | Typically ≥95% (commercial) | Multiple suppliers |
| Canonical SMILES | CC(=O)C(C#N)C1=CC=CC=N1 | Fluorochem[1] |
| InChI | InChI=1S/C9H8N2O/c1-7(12)9(6-10)8-4-2-3-5-11-8/h2-5,9H,1H3 | Fluorochem[1] |
| Predicted XlogP | 0.5 | PubChemLite |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis and Purification
Proposed Synthetic Pathway
A logical and commonly employed method for the synthesis of β-ketonitriles is the Claisen condensation of a nitrile with an ester. In this case, 2-pyridylacetonitrile would serve as the nucleophilic component and an acetylating agent, such as ethyl acetate, would be the electrophile. The reaction requires a strong base to deprotonate the α-carbon of the nitrile.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on general methods for the synthesis of related compounds and information from a commercial supplier.[4] Researchers should conduct their own risk assessment and optimization.
Materials:
-
2-Pyridylacetonitrile
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-pyridylacetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Adjust the pH to ~7 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 5-50%).[4] The fractions containing the desired product are combined and the solvent is evaporated to yield 3-oxo-2-(pyridin-2-yl)butanenitrile as a solid.
Characterization: The structure of the purified product should be confirmed by spectroscopic methods (NMR, IR, MS). A key confirmation is the mass spectrum, which should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.0.[4]
Chemical Reactivity and Tautomerism
The chemical behavior of 3-oxo-2-(pyridin-2-yl)butanenitrile is dictated by the interplay of its functional groups. The α-proton is acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups, facilitating the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, enabling a variety of alkylation and acylation reactions at the α-position.
Keto-Enol Tautomerism
Like other β-dicarbonyl and related compounds, 3-oxo-2-(pyridin-2-yl)butanenitrile is expected to exist in equilibrium with its enol tautomer.[5] The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[6] In the enol form, the molecule possesses a conjugated system which can enhance its stability.
Caption: Keto-enol equilibrium of 3-oxo-2-(pyridin-2-yl)butanenitrile.
The presence of the enol tautomer is significant as it can influence the compound's reactivity and spectroscopic properties. For instance, the enolic proton would give a characteristic signal in the ¹H NMR spectrum. Biosynth suggests a tautomeric nature for this compound.[2]
Reactions at the α-Carbon
The acidic α-proton can be readily removed by a base to form a nucleophilic enolate. This enolate can participate in various C-C bond-forming reactions, making 3-oxo-2-(pyridin-2-yl)butanenitrile a useful building block in organic synthesis. These reactions include:
-
Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl groups at the α-position.
-
Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.
-
Condensation Reactions: Reactions with aldehydes and ketones (e.g., Knoevenagel condensation) to form more complex molecules.
Reactions of the Nitrile and Ketone Groups
The nitrile and ketone functionalities can also undergo characteristic reactions:
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
-
Ketone Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Cyclization Reactions: The bifunctional nature of the molecule makes it a prime candidate for the synthesis of heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, through reactions with appropriate binucleophiles.
Potential Applications in Drug Discovery and Development
The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The α-cyano ketone functionality is a versatile handle for the construction of more complex molecular architectures. Consequently, 3-oxo-2-(pyridin-2-yl)butanenitrile is a promising starting material for the synthesis of novel bioactive compounds. Its derivatives could be explored for a wide range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
Safety and Handling
As with any chemical, 3-oxo-2-(pyridin-2-yl)butanenitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it should be considered harmful if swallowed, and may cause skin and eye irritation.[3] Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
3-Oxo-2-(pyridin-2-yl)butanenitrile is a valuable, albeit under-characterized, building block for synthetic and medicinal chemistry. This guide has consolidated the available information on its properties, proposed a viable synthetic route, and discussed its expected reactivity based on established chemical principles. Further experimental investigation into its physical properties, spectroscopic characterization, and reactivity is warranted to fully unlock its potential for the development of novel chemical entities.
References
-
PubChem. (n.d.). 3-oxo-2-(pyridin-4-yl)butanenitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link][5]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link][7]
-
YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor. Retrieved from [Link][6]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. 57115-24-9|3-Oxo-2-(pyridin-2-yl)butanenitrile|BLD Pharm [bldpharm.com]
- 4. 3-oxo-2-phenylbutanenitrile | 57115-24-9 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]


